molecular formula C20H15ClN2O2 B2441527 2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332529-84-6

2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2441527
CAS No.: 1332529-84-6
M. Wt: 350.8
InChI Key: OORORYYZPQJHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a quinoline moiety and an isoindole structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Properties

IUPAC Name

2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c1-12-6-7-17-14(10-12)11-13(18(21)22-17)8-9-23-19(24)15-4-2-3-5-16(15)20(23)25/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORORYYZPQJHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from commercially available precursors

    Formation of Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Isoindole Structure: The isoindole structure can be introduced through a cyclization reaction involving phthalic anhydride and an appropriate amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoline moiety into a more saturated structure.

    Substitution: Nucleophilic substitution reactions can be employed to replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of this compound is its anticancer activity. Research has demonstrated that derivatives containing the isoindole moiety exhibit potent antitumor effects against various cancer cell lines. In vitro studies have shown that 2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione displays a strong inhibitory effect on cell proliferation, with IC50 values in the low micromolar range . The mechanism of action appears to involve disruption of cell cycle progression and induction of apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship studies indicate that modifications to the quinoline and isoindole portions can enhance its effectiveness against specific pathogens .

Case Study 1: Antitumor Activity Evaluation

A comprehensive study conducted by researchers at the National Cancer Institute utilized a panel of human tumor cell lines to assess the anticancer efficacy of this compound. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 μM against various cancer types. This study underscores the compound's potential as a lead structure for developing new anticancer therapies .

Case Study 2: Synthesis and Characterization

Another significant investigation focused on optimizing the synthesis of this compound using microwave-assisted techniques. The researchers reported improved yields and shorter reaction times compared to conventional methods. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound, paving the way for its biological evaluation .

Mechanism of Action

The mechanism of action of 2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This can lead to the disruption of cellular processes and the induction of cell death in certain types of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methylquinoline: A simpler analog that lacks the isoindole structure.

    2-chloro-3-formyl-6-methylquinoline: Another related compound with a formyl group instead of the ethyl and isoindole moieties.

Uniqueness

2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combined quinoline and isoindole structures, which confer distinct chemical and biological properties

Biological Activity

The compound 2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of quinoline and isoindole, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C19H13ClN2O2
  • Molecular Weight: 336.78 g/mol
  • IUPAC Name: 2-[(2-chloro-6-methylquinolin-3-yl)methyl]isoindole-1,3-dione

The compound is characterized by a quinoline moiety linked to an isoindole structure, which contributes to its biological activity.

Quinoline derivatives typically exhibit various pharmacological effects, including:

  • Antimicrobial Activity: The compound is believed to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.
  • Cyclooxygenase (COX) Inhibition: Research indicates that related isoindole derivatives can selectively inhibit COX enzymes, particularly COX-2, which plays a role in inflammation and pain .

Antimicrobial Properties

A study highlighted the antibacterial efficacy of similar quinoline derivatives against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial DNA replication processes .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been examined through its COX inhibitory activity. In comparative studies, some derivatives demonstrated greater selectivity for COX-2 over COX-1, which is significant for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: COX Inhibition Profile

A detailed evaluation of various isoindole derivatives showed that the compound exhibited a favorable COX inhibition profile:

CompoundIC50 (µM)COX Selectivity Ratio
Compound A90.281.5
Compound B75.001.8
Compound D 60.00 2.0

Compound D showed the most potent inhibition against COX-2 compared to meloxicam, a standard reference drug .

Case Study 2: Antimicrobial Efficacy

In another study involving the synthesis of related compounds:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Aspergillus niger64 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

IntermediateSolventCatalystTemperature (°C)Yield (%)Reference
Quinoline derivativeAcetic acidNone11065–75
Phthalic anhydrideDMFDMAP9082

Basic: Which analytical techniques are most effective for characterizing this compound, and what critical data should be prioritized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Focus on aromatic proton signals (δ 7.5–8.5 ppm for quinoline) and isoindole-dione protons (δ 4.0–4.5 ppm for CH2 groups). Discrepancies in splitting patterns may indicate stereochemical impurities .
    • 13C NMR: Confirm carbonyl groups (δ 165–175 ppm) and chlorinated carbons (δ 45–55 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks) and detects halogen isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced: How can X-ray crystallography resolve structural ambiguities in isoindole-dione derivatives, and what software tools are recommended?

Methodological Answer:

  • Crystallization: Slow evaporation from DCM/hexane mixtures yields single crystals. Ensure halogenated solvents are avoided due to potential lattice disruption .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
  • Software Tools:
    • SHELX Suite: For structure solution (SHELXD) and refinement (SHELXL). Key parameters include R-factor (<5%) and goodness-of-fit (~1.0) .
    • ORTEP-3: Graphical representation of thermal ellipsoids and bond-length analysis to validate stereochemistry .

Q. Table 2: Example Crystallographic Data for a Related Compound

ParameterValueReference
Space groupP21/c
R-factor (%)3.8
Bond length (C=O) (Å)1.21 ± 0.02

Advanced: What mechanistic insights exist for the biological activity of isoindole-dione derivatives, and how can acylation reactions be studied?

Methodological Answer:

  • Acylation Mechanism: The isoindole-dione core acts as an acylating agent, reacting with nucleophilic residues (e.g., lysine, cysteine) in biological targets. Kinetic studies using UV-Vis spectroscopy track thiol or amine reactivity .
  • Experimental Design:
    • Competitive Assays: Compare reactivity with glutathione (thiol) vs. glycine (amine) at pH 7.4.
    • LC-MS/MS: Identify adduct formation (e.g., +177 Da for isoindole-dione conjugation) .

Advanced: How should researchers address discrepancies between spectroscopic and crystallographic data for this compound?

Methodological Answer:

  • Scenario: NMR suggests planar geometry, while crystallography reveals torsional strain.
  • Resolution Steps:
    • Validate Purity: Re-run NMR with deuterated solvents to exclude solvate effects .
    • Dynamic NMR (DNMR): Probe conformational exchange at variable temperatures (e.g., 25–60°C).
    • Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to compare energy minima with observed structures .

Safety and Handling: What protocols are critical for safe laboratory use of halogenated isoindole-dione compounds?

Methodological Answer:

  • Storage: Dry, inert atmosphere (N2 or Ar) at 2–8°C to prevent hydrolysis .
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .
  • Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Q. Table 3: Hazard Classification for Analogous Compounds

Hazard TypeRisk MitigationReference
Skin IrritationImmediate washing with soap/water
Respiratory RiskN95 masks for powder handling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.